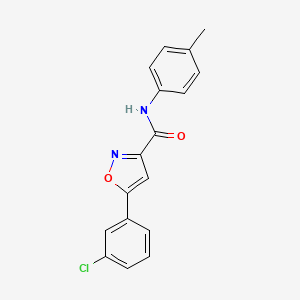![molecular formula C12H10N4O B4494466 7-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4494466.png)
7-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a methoxyphenyl group attached at the 7-position.
Preparation Methods
The synthesis of 7-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the use of Schiff base zinc(II) complex supported on magnetite nanoparticles as a catalyst. This method also provides high yields under mild conditions .
Chemical Reactions Analysis
7-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper acetate for cycloaddition reactions and various aldehydes for condensation reactions . The major products formed from these reactions include substituted triazolopyrimidines with diverse functional groups.
Scientific Research Applications
7-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine has numerous applications in scientific research. It has been studied for its anti-tumor activities, with some derivatives showing promising results against cancer cell lines . Additionally, it has been explored for its anti-inflammatory properties, with modifications to its structure leading to improved activity . The compound is also used in the development of new materials and as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of 7-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets. It has been shown to act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . These interactions disrupt key signaling pathways, leading to its biological effects. The compound’s ability to bind to specific receptors and enzymes makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
7-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique compared to other similar compounds due to its specific substitution pattern and biological activities. Similar compounds include 7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrimidine derivatives . These compounds share a similar core structure but differ in their functional groups and biological activities. The unique methoxyphenyl group in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
7-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-17-11-5-3-2-4-9(11)10-6-7-13-12-14-8-15-16(10)12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABCXJGJQOPIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-ethoxyphenyl)-9-ethyl-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B4494384.png)

![N-[4-(dimethylamino)phenyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B4494390.png)
![3-({2-[(1,3-benzodioxol-5-ylmethyl)amino]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4494396.png)
![N-cyclopropyl-2-[(3-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4494406.png)
![N-methyl-1-[(2-methylphenyl)methyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B4494414.png)
![3-(4-chlorophenyl)-7-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4494428.png)

![6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4494442.png)
![5-(2-PYRAZINYL)-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4494450.png)
![6-ethoxy-N-[1-(hydroxymethyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4494456.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B4494464.png)
![N-[(3-ETHOXY-4-METHOXYPHENYL)METHYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE](/img/structure/B4494495.png)
![N-(2,4-difluorophenyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4494500.png)
